TAK-779 - 229005-80-5

TAK-779

Catalog Number: EVT-254406
CAS Number: 229005-80-5
Molecular Formula: C33H39ClN2O2
Molecular Weight: 531.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAK-779 (N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride) is a synthetic, non-peptidic, small molecule antagonist of the chemokine receptors CCR5 and CXCR3. [] Chemokine receptors are part of the G protein-coupled receptor (GPCR) superfamily, which play a critical role in various cellular processes, including chemotaxis, cell proliferation, and signal transduction. [] TAK-779 blocks the interaction of chemokines with their respective receptors, thereby inhibiting the downstream signaling cascades involved in various physiological and pathological processes. [, , , ] Due to its dual antagonism of CCR5 and CXCR3, TAK-779 has been explored in a wide range of scientific research applications, including studies on HIV infection, inflammatory diseases, and transplantation. [, , , , , , , ]

Synthesis Analysis

An improved synthetic route for TAK-779 was developed using bromobenzene as the starting material. [] The synthesis involves 15 steps and provides a convenient, efficient, and cost-effective method for large-scale preparation. []

Large-Scale Preparation:

Another synthetic route focused on large-scale production was developed starting with a commercially available benzonitrile derivative. [] The key steps in this route include selective reduction with sodium bis(2-methoxyethoxy)aluminum hydride, Wittig reaction, hydrogenation, and intramolecular acylation to produce the benzocycloheptanone core. [] Further modifications and coupling reactions lead to the final product. [] This approach utilizes inexpensive reagents and avoids chromatographic purification methods, making it suitable for large-scale production. []

Late-Stage Diversification:

A late-stage diversification strategy utilizing Suzuki-Miyaura cross-coupling reactions was implemented to modify the 4-methylphenyl moiety of TAK-779. [] This approach allows for the introduction of diverse substituents at a late stage of the synthesis, providing access to a wider range of analogs for structure-activity relationship studies. []

Molecular Structure Analysis

TAK-779 comprises a central amide core connecting a benzocycloheptenyl moiety to a substituted benzylamine. [, ] The benzocycloheptenyl group contains a 4-methylphenyl substituent at the 2-position. [] The benzylamine portion is further modified with a tetrahydro-2H-pyran-4-aminium chloride group. [] The molecular structure of TAK-779 has been extensively studied to understand its interactions with CCR5 and CXCR3. [, , ] Molecular modeling and docking studies have provided insights into the binding mode and key interactions within the binding pocket of these receptors. []

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura cross-coupling reaction has been employed to diversify the 4-methylphenyl moiety of TAK-779, replacing it with various aromatic groups. [] This reaction utilizes a palladium catalyst to couple an arylboronic acid with an aryl halide, enabling the synthesis of a diverse range of analogs. []

C-H Arylation:

C-H arylation has been applied to synthesize thiophene-based TAK-779 analogs. [] This reaction allows for direct arylation of the thiophene ring without the need for prefunctionalization. [] Different catalysts, including the Crabtree catalyst (an iridium complex), have been explored to achieve regioselective arylation at the α-position of the thiophene ring. []

Mechanism of Action

TAK-779 exerts its effects through noncompetitive antagonism of CCR5 and CXCR3. [, ] This means that it binds to the receptors at an allosteric site, distinct from the chemokine binding site. [] This binding disrupts the conformational changes required for receptor activation and downstream signaling, effectively blocking the biological effects of chemokines. [, ] Studies have also demonstrated inverse agonistic properties of TAK-779 at a constitutively active mutant of CXCR3 (CXCR3 N3.35A). [] Inverse agonism refers to the ability of a compound to reduce the basal activity of a receptor, even in the absence of an agonist. []

Modulation of Inflammatory Diseases:

  • Atherosclerosis: TAK-779 dramatically reduced atherosclerosis in LDL receptor-deficient mice by blocking the influx of Th1 cells into the plaque. [, , ]
  • Acute respiratory distress syndrome (ARDS): TAK-779 significantly ameliorated lung damage in a murine model of ARDS by reducing mononuclear infiltration, suppressing cytokine storm, and promoting lung recovery. [, ]
  • Cardiac allograft vasculopathy (CAV): TAK-779 reduced CAV severity in a murine model by decreasing intimal lesions and graft-infiltrating lymphocytes. []
  • Dextran sodium sulfate (DSS)-induced colitis: TAK-779 prevented experimental colitis in mice by inhibiting the recruitment of inflammatory cells into the colonic mucosa. []
  • Pulmonary granulomatosis: TAK-779 ameliorated pulmonary granulomatosis in a murine model by reducing the number of Th1 cells in the lungs. []
  • Allergic airway responses (Asthma): TAK-779 attenuated asthma features in a mouse model by reducing airway hyperresponsiveness and inflammation. []
  • Focal cerebral ischemia: TAK-779 provided neuroprotection in mice subjected to focal cerebral ischemia. []

Enhancement of Immune Responses:

Temporary administration of TAK-779 following vaccination enhanced memory CD8+ T-cell immune responses in mice. [] This effect was attributed to the modulation of T-cell differentiation, leading to increased memory precursors and enhanced protection upon viral challenge. []

Tool for Investigating Coreceptor Usage:

TAK-779 has been utilized as a tool to investigate coreceptor usage by various viruses, including HIV-1, HIV-2, and SIV. [, , ] Its specificity for CCR5 and CCR2 allows researchers to determine the involvement of these receptors in viral entry. []

Development of Next-Generation CCR5 Antagonists:

Further research can focus on leveraging the knowledge gained from TAK-779 to develop next-generation CCR5 antagonists with improved properties, such as enhanced potency, better pharmacokinetic profiles, and reduced susceptibility to resistance. [, ]

Given its effectiveness in various preclinical models, further investigation is warranted to explore the therapeutic potential of TAK-779 or its analogs in other inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. []

TAK-779 has shed light on the phenomenon of chemokine receptor hetero-oligomerization and its potential implications for drug action. [] Further research can focus on elucidating the functional consequences of these hetero-oligomeric complexes and their impact on the efficacy and selectivity of chemokine receptor antagonists. []

Exploring Combination Therapies:

The use of TAK-779 in combination with other therapeutic agents, such as traditional antiretrovirals or immunomodulatory drugs, could be investigated for potential synergistic effects in the treatment of HIV-1 infection and other diseases. []

Personalized Medicine Approaches:

Further research could investigate the potential for personalized medicine approaches utilizing TAK-779 or its analogs, considering factors such as viral tropism, coreceptor expression levels, and individual patient characteristics to optimize treatment outcomes. [, ]

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist of the CXCR3 chemokine receptor. It exhibits inverse agonistic properties at the constitutively active mutant of CXCR3, CXCR3 N3.35A.

Relevance: This compound belongs to a different chemical class than TAK-779 but shares the ability to target and antagonize the CXCR3 receptor. Unlike TAK-779, VUF10472/NBI-74330 acts as a full inverse agonist at CXCR3 N3.35A, suggesting potential differences in their binding modes and downstream effects.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: Similar to VUF10472/NBI-74330, VUF10085/AMG-487 is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative and noncompetitive antagonist of CXCR3. It also demonstrates full inverse agonism at the CXCR3 N3.35A mutant.

Relevance: This compound shares structural similarities with VUF10472/NBI-74330 and exhibits comparable CXCR3 antagonism. Both compounds differ from TAK-779 in their chemical class and their full inverse agonism at CXCR3 N3.35A, suggesting a different mode of action compared to TAK-779.

{1-[3-(4-Cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: VUF5834 is a 3H-quinazolin-4-one derivative and a noncompetitive antagonist of the CXCR3 receptor. It also exhibits full inverse agonistic properties at the constitutively active mutant of CXCR3, CXCR3 N3.35A.

Relevance: This compound represents a third chemical class of CXCR3 antagonists alongside the aforementioned pyrido[2,3-d]pyrimidin-4-one derivatives and TAK-779. While all three classes block CXCR3, VUF5834, like the other two mentioned compounds, acts as a full inverse agonist at CXCR3 N3.35A, suggesting a distinct interaction with CXCR3 compared to TAK-779.

1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: VUF10132 is an imidazolium compound and a noncompetitive antagonist of the CXCR3 receptor. It also demonstrates full inverse agonism at the CXCR3 N3.35A mutant.

Relevance: This compound represents another distinct chemical class of CXCR3 antagonists, sharing the ability to block the receptor but displaying full inverse agonism at CXCR3 N3.35A, unlike TAK-779. This difference suggests potential variations in binding sites and mechanisms of action compared to TAK-779.

Maraviroc

Compound Description: Maraviroc is a CCR5 antagonist that has been approved by the Food and Drug Administration for treating HIV-1 infection.

TD-0680

Compound Description: TD-0680 is a small-molecule CCR5 antagonist with sub-nanomolar potency against HIV-1 entry, cell-mediated infection, and a TAK-779/Maraviroc-resistant variant. It effectively blocks access to the extracellular loop 2 (ECL2) region of CCR5.

Relevance: TD-0680 shares the target of CCR5 with TAK-779 and Maraviroc but demonstrates a unique mechanism for enhanced potency. Its distinct binding mode allows it to effectively inhibit even resistant HIV-1 variants that show reduced susceptibility to TAK-779 and Maraviroc.

AK602/ONO4128/GW873140

Compound Description: AK602/ONO4128/GW873140 is a spirodiketopiperazine (SDP) derivative that acts as a potent and specific CCR5 antagonist. It exhibits potent anti-HIV-1 activity in vitro, even against multidrug-resistant strains. Importantly, it preserves CC-chemokine binding to CCR5 and their functions, contrasting with the complete blockade observed with TAK-779 and SCH-C.

SCH-C

Compound Description: SCH-C is a CCR5 antagonist. Unlike AK602, SCH-C completely blocks CC-chemokine interactions with CCR5.

TAK-220

Compound Description: TAK-220 is a small-molecule CCR5 antagonist that belongs to a different class than TAK-779.

N-(Carbamoylmethyl)-3-trifluoromethyl benzamido-parachlorobenzyl 3-Aminopyrrolidine (Teijin Compound 1)

Compound Description: Teijin Compound 1 is a CCR2-specific antagonist. This compound's efficacy is significantly affected by specific residues in CCR2, such as His1213.33 and Ile2636.55.

Relevance: While both Teijin Compound 1 and TAK-779 interact with chemokine receptors, Teijin Compound 1 displays a high specificity for CCR2, unlike TAK-779's dual antagonism of CCR5 and CXCR3. Understanding their different binding modes and target specificities can guide the development of more selective chemokine receptor antagonists.

Properties

CAS Number

229005-80-5

Product Name

TAK-779

IUPAC Name

dimethyl-[[4-[[3-(4-methylphenyl)-8,9-dihydro-7H-benzo[7]annulene-6-carbonyl]amino]phenyl]methyl]-(oxan-4-yl)azanium;chloride

Molecular Formula

C33H39ClN2O2

Molecular Weight

531.1 g/mol

InChI

InChI=1S/C33H38N2O2.ClH/c1-24-7-11-27(12-8-24)28-14-13-26-5-4-6-29(22-30(26)21-28)33(36)34-31-15-9-25(10-16-31)23-35(2,3)32-17-19-37-20-18-32;/h7-16,21-22,32H,4-6,17-20,23H2,1-3H3;1H

InChI Key

VDALIBWXVQVFGZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(C=C4)C[N+](C)(C)C5CCOCC5)C=C2.[Cl-]

Synonyms

N,N-dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride
N-((4-(((6,7-dihydro-2-(4-methylphenyl)-5H-benzocyclohepten-8-yl)carbonyl)amino)phenyl)methyl)tetrahydro-N,N-dimethyl-2H-pyran-4-aminium chloride
TAK 779
TAK-779

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(C=C4)C[N+](C)(C)C5CCOCC5)C=C2.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.